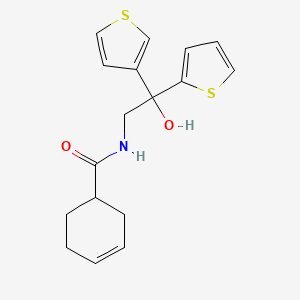

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c19-16(13-5-2-1-3-6-13)18-12-17(20,14-8-10-21-11-14)15-7-4-9-22-15/h1-2,4,7-11,13,20H,3,5-6,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNRWHDWAGQASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide, a compound with diverse biological activities, has been the subject of various studies aimed at understanding its pharmacological potential. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O3S2 |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 1251577-29-3 |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

- Antioxidant Activity : The presence of thiophene rings contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound may induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Studies

In a study examining the effects on RAW 264.7 macrophage cells, treatment with this compound resulted in:

- A significant reduction in nitric oxide (NO) production.

- Decreased levels of pro-inflammatory cytokines following LPS stimulation.

The results indicated that the compound could effectively mitigate inflammatory responses, suggesting its utility in conditions such as arthritis and other inflammatory disorders .

Antioxidant Activity

Research has demonstrated that compounds with thiophene structures often exhibit enhanced antioxidant properties. In vitro assays showed that this compound effectively scavenged free radicals, which may protect against cellular damage caused by oxidative stress .

Cytotoxicity Against Cancer Cells

In a series of experiments involving various cancer cell lines, the compound displayed cytotoxic effects characterized by:

- Induction of apoptosis.

- Inhibition of cell proliferation at specific concentrations.

These findings suggest that this compound could be further explored as a potential chemotherapeutic agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on available evidence:

Key Comparative Analysis

Thiophene Substitution Patterns

- Target Compound: The dual thiophen-2-yl and thiophen-3-yl groups may enhance π-π stacking interactions in biological targets compared to mono-thiophene derivatives. However, steric hindrance from the 3-thiophene position could reduce solubility .

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Derivatives: Bromination at the 5-position of thiophene in piperazinyl quinolones improves antibacterial potency, likely due to increased electrophilicity and membrane penetration .

- Sethoxydim: Substitution with ethoxyimino and ethylthio groups on cyclohexenone confers herbicidal activity by inhibiting acetyl-CoA carboxylase in grasses .

Core Structure Implications

- Cyclohexene Carboxamide vs.

- Triazolo-Pyridazin Hybrids : The triazolo-pyridazin moiety in ’s compound introduces heterocyclic diversity, which is often leveraged in kinase inhibitor design. This contrasts with the target compound’s simpler carboxamide backbone .

Q & A

Basic: How can researchers design a synthetic route for this compound, considering its stereochemistry and reactive functional groups?

Methodological Answer:

The synthesis should prioritize protecting hydroxyl and carboxamide groups to avoid side reactions. A multi-step approach is recommended:

Thiophene coupling : React 2-thiophenecarbonyl chloride and 3-thiophenecarbonyl chloride with a hydroxyl-containing ethylamine precursor under reflux in acetonitrile or CH₂Cl₂ (nitrogen atmosphere) to form the di-thiophene hydroxyethyl intermediate .

Cyclohexene carboxamide attachment : Use a coupling agent (e.g., DCC or EDC) to link the intermediate to cyclohex-3-enecarboxylic acid. Monitor stereochemistry via chiral HPLC or polarimetry .

Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the target compound .

Characterization : Validate stereochemical purity using ¹H/¹³C NMR (e.g., NOE experiments) and IR spectroscopy for functional group confirmation .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm), hydroxyl groups (broad singlet, δ 1.5–3.0 ppm), and cyclohexene carboxamide carbons (δ 170–175 ppm). Compare with analogous compounds (e.g., ’s methyl 2-aminothiophene carboxylates) .

- IR Spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹), O-H bends (~3200–3500 cm⁻¹), and thiophene C-S vibrations (~600–800 cm⁻¹) .

- X-ray Crystallography : Resolve dihedral angles between thiophene rings and cyclohexene moieties to confirm spatial arrangement (e.g., ’s analysis of nitro-phenyl-thiophene amides) .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected NMR splitting or IR absorption shifts?

Methodological Answer:

Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously (e.g., ’s detailed assignments for tetrahydrobenzothiophene derivatives) .

Density Functional Theory (DFT) : Simulate NMR/IR spectra and compare with experimental data to identify conformational discrepancies .

Microanalysis : Verify elemental composition (C, H, N, S) to rule out impurities .

Advanced: What strategies optimize reaction yields and minimize byproducts during cyclization steps?

Methodological Answer:

- Solvent Optimization : Use DMF or acetonitrile for polar transition states. achieved cyclization in DMF with iodine and triethylamine, removing atomic sulfur as a byproduct .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate ring closure .

- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and terminate before side reactions dominate .

Basic: How can researchers design biological activity assays for this compound, given structural similarities to bioactive thiophene derivatives?

Methodological Answer:

- Antimicrobial Assays : Use disk diffusion or microbroth dilution against S. aureus and E. coli, referencing ’s protocols for 1,3,4-thiadiazole derivatives .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values with known thiophene carboxamides (e.g., ’s genotoxicity studies) .

- Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption or DNA intercalation .

Advanced: How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) be investigated to explain crystallization behavior?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Analyze packing motifs (e.g., ’s C–H⋯O/S interactions and S(6) ring motifs) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H⋯S vs. H⋯O interactions) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal lattice strength .

Advanced: What mechanistic insights can guide the study of unexpected byproducts during amide bond formation?

Methodological Answer:

- Isolation and Characterization : Purify byproducts via column chromatography and identify using HRMS/NMR .

- Kinetic Studies : Vary reaction time/temperature to trap intermediates (e.g., ’s use of reflux for 1–3 minutes to avoid over-cyclization) .

- Computational Modeling : Map potential energy surfaces for competing pathways (e.g., nucleophilic attack vs. acyl transfer) .

Basic: What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Standardized Procedures : Document exact molar ratios (e.g., 1.2 equivalents of anhydrides in ) and solvent volumes .

- Full Spectral Data : Report ¹H/¹³C NMR shifts, IR bands, and melting points (e.g., ’s 223–226°C for compound 2) .

- Batch Consistency : Replicate synthesis ≥3 times and compare yields/purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.